molecular formula C28H35FN4O4 B14143528 3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide CAS No. 595558-89-7

3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide

Cat. No.: B14143528
CAS No.: 595558-89-7
M. Wt: 510.6 g/mol
InChI Key: KPMVFOVIBDOCIM-UHFFFAOYSA-N
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Description

3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes tert-butyl groups, a dimethylamino group, a fluorophenyl group, and a dioxopyrimidinyl group.

Preparation Methods

The synthesis of 3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the dioxopyrimidinyl core: This step involves the condensation of appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of the fluorophenyl group: This is achieved through a nucleophilic substitution reaction.

    Attachment of the dimethylamino group: This step involves the alkylation of the amine group.

    Incorporation of the tert-butyl groups: This is typically done through Friedel-Crafts alkylation.

    Final coupling reaction: The final step involves the coupling of the intermediate with 4-hydroxybenzamide under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of amide bonds and formation of corresponding acids and amines.

Scientific Research Applications

3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide can be compared with similar compounds, such as:

    3,5-di-tert-butyl-4-hydroxybenzaldehyde: This compound shares the tert-butyl and hydroxybenzaldehyde moieties but lacks the dioxopyrimidinyl and fluorophenyl groups.

    3,5-di-tert-butylcatechol: This compound has similar tert-butyl groups but differs in the presence of catechol instead of the dioxopyrimidinyl and fluorophenyl groups.

    3,5-di-tert-butyl-4-hydroxybenzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of the amide group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

CAS No.

595558-89-7

Molecular Formula

C28H35FN4O4

Molecular Weight

510.6 g/mol

IUPAC Name

3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C28H35FN4O4/c1-27(2,3)19-14-16(15-20(22(19)34)28(4,5)6)23(35)30-21-24(31(7)8)33(26(37)32(9)25(21)36)18-12-10-17(29)11-13-18/h10-15,34H,1-9H3,(H,30,35)

InChI Key

KPMVFOVIBDOCIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C

Origin of Product

United States

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